molecular formula C11H14N2 B1621026 3-[(3,4-Dimethylphenyl)amino]propanenitrile CAS No. 36034-61-4

3-[(3,4-Dimethylphenyl)amino]propanenitrile

Cat. No. B1621026
CAS RN: 36034-61-4
M. Wt: 174.24 g/mol
InChI Key: GROVOTMEUUNEHM-UHFFFAOYSA-N
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Description

“3-[(3,4-Dimethylphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 36034-61-4 . It has a molecular weight of 174.25 . The IUPAC name for this compound is 3-(3,4-dimethylanilino)propanenitrile . The InChI code for this compound is 1S/C11H14N2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 .


Molecular Structure Analysis

The molecular formula of “3-[(3,4-Dimethylphenyl)amino]propanenitrile” is C11H14N2 . The InChI key for this compound is GROVOTMEUUNEHM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-[(3,4-Dimethylphenyl)amino]propanenitrile” is a powder at room temperature . It has a melting point of 79-80 degrees Celsius .

Scientific Research Applications

Photolysis and Reactivity Studies

The study by Guizzardi et al. (2001) explores the generation and reactivity of phenyl cations through the photolysis of chloroaniline derivatives. This research demonstrates the potential of using similar compounds in photochemical transformations to synthesize complex organic structures, highlighting their utility in organic synthesis and materials science (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Catalysis and Bond Formation

Ueno, Chatani, and Kakiuchi (2007) present a ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives with organoboronates. This method opens up new pathways for creating complex molecules, underscoring the importance of such compounds in catalytic processes (Ueno, Chatani, & Kakiuchi, 2007).

Synthesis of Heterocyclic Compounds

Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) detail the synthesis of new indole-containing heterocyclic compounds using 2-arylhydrazononitriles, demonstrating the antimicrobial activities of these compounds. This research signifies the potential of 3-[(3,4-Dimethylphenyl)amino]propanenitrile in the development of new pharmaceuticals and antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Electroluminescent Materials

Huang, Wu, Wang, Yang, and Cao (2004) investigate novel electroluminescent conjugated polyelectrolytes based on polyfluorene, which are synthesized through palladium-catalyzed Suzuki coupling reactions. The research emphasizes the application of such compounds in the development of new electroluminescent materials for optoelectronic devices (Huang, Wu, Wang, Yang, & Cao, 2004).

Large-Scale Synthesis Applications

Vishwanatha, Panguluri, Sureshbabu, and Basavaprabhu (2013) review the applications of propanephosphonic acid anhydride (T3P) in organic synthesis, highlighting its utility as a coupling and dehydrating agent. This study points to the versatility of compounds like 3-[(3,4-Dimethylphenyl)amino]propanenitrile in facilitating large-scale synthesis and diverse chemical reactions (Vishwanatha, Panguluri, Sureshbabu, & Basavaprabhu, 2013).

Safety And Hazards

The safety information for “3-[(3,4-Dimethylphenyl)amino]propanenitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-(3,4-dimethylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROVOTMEUUNEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368581
Record name 3-(3,4-Dimethylanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethylphenyl)amino]propanenitrile

CAS RN

36034-61-4
Record name 3-(3,4-Dimethylanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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